N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar due to the aromatic rings. The presence of nitrogen atoms could make it a potential hydrogen bond donor or acceptor .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions like electrophilic substitution, nucleophilic substitution, or reduction . The presence of the indole group could make it reactive towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of functional groups, and its degree of ionization. It’s likely to be soluble in organic solvents due to the presence of aromatic rings .Scientific Research Applications
Synthesis and Process Research Research has explored the synthesis of compounds related to N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride. For example, Guo Lei-ming (2012) studied the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the creation of anticancer drugs like dasatinib. This involved processes like cyclization and chlorination, indicating a role for similar compounds in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Antimicrobial Activity A study by Ragini Gupta et al. (2014) on multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines showed that these compounds exhibited antimicrobial activity against various pathogenic bacteria and fungi. This suggests the potential of this compound analogs in antimicrobial research (Ragini Gupta et al., 2014).
Antiviral Activity D. Hocková et al. (2003) researched 2,4-Diamino-6-hydroxypyrimidines, demonstrating their potential as antiviral agents. Their study indicated that certain derivatives inhibited retrovirus replication in cell culture, which could point to similar applications for this compound in antiviral research (D. Hocková et al., 2003).
Catalysis and Chemical Synthesis Sanjukta Banerjee et al. (2008) developed a new titanium catalyst for hydrohydrazination of alkynes with monosubstituted hydrazines, leading to the synthesis of NH-indoles and various heterocycles. This research suggests the potential use of this compound in catalytic processes and the synthesis of complex molecules (Sanjukta Banerjee et al., 2008).
Metal Ion Adsorption J. Garcia-martin et al. (2005) investigated a pyrimidine-polyamine conjugate for its ability to adsorb metal ions like Zn2+ and Cd2+ from aqueous solutions. This suggests potential applications of similar compounds in environmental remediation and water treatment (J. Garcia-martin et al., 2005).
Mechanism of Action
Target of Action
Compounds with an indole nucleus, such as this one, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect these pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5.ClH/c1-10-8-14(16)20-15(19-10)17-7-6-11-9-18-13-5-3-2-4-12(11)13;/h2-5,8-9,18H,6-7H2,1H3,(H3,16,17,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRSVCVZZTJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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